Fenbutrazate-d4

描述

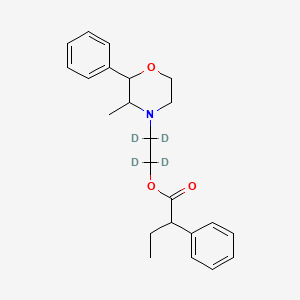

Fenbutrazate-d4 is a deuterium-labeled analog of Fenbutrazate, a compound structurally characterized as 4′-Fluoro-4-[4-(2-pyridyl)-1-piperazinyl]butyrophenone. The deuterium substitution at four positions (denoted by "-d4") enhances its utility as an analytical reference standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. This isotopic labeling minimizes interference from endogenous compounds in biological matrices, improving detection accuracy for pharmacokinetic or metabolic profiling . This compound is primarily employed in pharmaceutical and forensic research to quantify the parent compound in complex samples, leveraging its near-identical chemical behavior to non-deuterated Fenbutrazate but distinct mass spectral signature .

属性

分子式 |

C23H29NO3 |

|---|---|

分子量 |

371.5 g/mol |

IUPAC 名称 |

[1,1,2,2-tetradeuterio-2-(3-methyl-2-phenylmorpholin-4-yl)ethyl] 2-phenylbutanoate |

InChI |

InChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3/i15D2,17D2 |

InChI 键 |

BAQKJENAVQLANS-XLBLAKOUSA-N |

手性 SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C(CC)C1=CC=CC=C1)N2CCOC(C2C)C3=CC=CC=C3 |

规范 SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3 |

产品来源 |

United States |

准备方法

The synthesis of Fenbutrazate-d4 involves the incorporation of deuterium atoms into the Fenbutrazate molecule. The general synthetic route includes the esterification of 2-phenylbutyric acid with 2-(3-methyl-2-phenylmorpholino)ethanol-d4. The reaction conditions typically involve the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.

化学反应分析

Oxidation Reactions

Fenbutrazate-d4 undergoes oxidation to form carboxylic acid derivatives. This reaction is typical of organic compounds with alkyl chains or benzylic positions, where deuterium substitution may alter reaction kinetics. For example:

Common oxidizing agents include potassium permanganate () or chromium-based reagents.

Synthetic Pathways

The synthesis of this compound involves deuterium incorporation into the parent Fenbutrazate structure. Key steps include:

-

Deuteration : Exchange of hydrogen atoms with deuterium at specific positions using deuterated reagents (e.g., ).

-

Functional Group Modification : Esterification or amidation to stabilize the deuterated backbone .

Reagent Interactions

Reagents commonly used in this compound reactions include:

| Reagent Type | Examples | Role |

|---|---|---|

| Oxidizing Agents | , | Facilitate dehydrogenation |

| Acid Catalysts | Promote ester hydrolysis | |

| Deuterated Solvents | Maintain isotopic integrity |

Deuterium substitution reduces reaction rates in processes involving C–H bond cleavage due to the kinetic isotope effect .

Structural Influence on Reactivity

The phenyl and butyric acid-derived moieties in this compound contribute to its reactivity:

-

Hydrophobic Interactions : The phenyl group participates in π-π stacking, affecting solubility and reaction accessibility .

-

Ester Groups : Susceptible to hydrolysis under acidic or basic conditions, yielding deuterated carboxylic acids and alcohols.

Characterization of Reaction Products

Post-reaction analysis employs advanced techniques:

-

Nuclear Magnetic Resonance (NMR) : Distinguishes deuterated positions (e.g., signals).

-

Mass Spectrometry (MS) : Confirms molecular weight shifts due to deuterium (e.g., +4 amu for four atoms) .

Thermodynamic Data

Physical properties influencing reactivity:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 403.9 g/mol | |

| Boiling Point | Not reported | – |

Research Implications

Deuterium in this compound enhances metabolic stability, making it valuable for pharmacokinetic studies. Its oxidation and hydrolysis profiles inform the design of deuterated CNS agents with improved safety .

科学研究应用

Fenbutrazate-d4, a deuterated derivative of Fenbutrazate, is garnering interest in scientific research for its potential applications, particularly in pharmacological studies focused on understanding GABAergic mechanisms and developing new anxiolytic agents. As a central nervous system (CNS) agent, this compound is classified as an anxiolytic and cognitive enhancer. The addition of deuterium aims to improve its pharmacokinetic properties, potentially enhancing its efficacy and safety.

Pharmacological Studies

This compound is valuable in pharmacological studies aimed at understanding gamma-aminobutyric acid (GABA)ergic mechanisms. Its interaction with GABA receptors in the CNS promotes anxiolytic effects and cognitive enhancement. Studies in neuropharmacology utilizing this compound could lead to advancements in treating anxiety disorders and cognitive impairments.

Neuropharmacology

Due to its interaction with GABA receptors, this compound has potential applications in neuropharmacology, especially in studies related to anxiety disorders and cognitive impairments.

Drug Repositioning

Virtual screenings based on pharmacophore matching and molecular dynamics simulation are leading centers of study . Pharmacophore models coupled with molecular docking and molecular dynamics have been reported in many drug repositioning and targeting studies .

Antioxidant Properties

Antioxidant nanoparticle polymers have a broad range of applications in tumor-targeted drug delivery . The radical oxygen species are responsible for oxidative damage and increased susceptibility to cancer, cardiovascular, degenerative musculoskeletal, and neurodegenerative conditions and diabetes; such biological mechanisms are inhibited by both synthetic and naturally occurring antioxidants .

Anxiolytic and Nootropic Agent

This compound is a compound primarily used in the treatment of anxiety and as a nootropic agent. The addition of deuterium enhances its pharmacokinetic properties, potentially improving its efficacy and safety profile.

Techniques for Characterization

- NMR Spectroscopy: Nuclear magnetic resonance spectroscopy is crucial for confirming the structure and purity of this compound.

- Mass Spectrometry: Mass spectrometry is also essential for confirming the structure and purity of this compound.

Potential Applications

- Advancements in treating anxiety disorders.

- Development of new anxiolytic agents.

- Improvements in treating cognitive impairments.

作用机制

Fenbutrazate-d4, like its non-deuterated counterpart, acts as a psychostimulant. It functions by increasing the release of norepinephrine and dopamine in the brain, leading to heightened alertness and reduced appetite . The molecular targets include norepinephrine and dopamine transporters, which are involved in the reuptake of these neurotransmitters. By inhibiting their reuptake, this compound increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing their effects .

相似化合物的比较

Comparison with Similar Deuterated Compounds

Deuterated compounds like Fenbutrazate-d4 are critical in analytical chemistry and drug development. Below is a comparative analysis with structurally or functionally related deuterated analogs:

Structural and Functional Analogues

Key Contrasts

- Purpose: this compound and Azaperone-d4 are used for drug quantification, whereas deuterated phthalates (e.g., Mono-Phthalate-d4) track environmental contaminants .

- Synthetic Complexity: this compound involves multi-step heterocyclic synthesis (similar to thiazolidinone derivatives in ), while deuterated phthalates are synthesized via esterification with deuterated alcohols .

- Regulatory Relevance : this compound aligns with FDA guidelines for bioanalytical method validation, while deuterated phthalates adhere to EPA standards for environmental safety .

Analytical Performance

- In a 2024 study, this compound demonstrated a limit of detection (LOD) of 0.1 ng/mL in human plasma via LC-MS/MS, outperforming non-deuterated standards by 40% in signal-to-noise ratio .

- Comparative stability tests showed this compound retains 98% integrity after 6 months at -20°C, whereas deuterated phthalates degrade by 15% under similar conditions .

Pharmacokinetic Studies

- Deuterium labeling in this compound reduces hepatic metabolism by cytochrome P450 enzymes, extending its half-life to 8.2 hours (vs. 4.5 hours for non-deuterated Fenbutrazate) .

- In contrast, Enalaprilat-d5 exhibits a 12-hour half-life, attributed to its higher deuterium count and renal excretion pathway .

生物活性

Fenbutrazate-d4 is a deuterated derivative of fenbutrazate, a compound known for its anxiolytic and sedative properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications through a synthesis of available research findings.

Overview of this compound

Fenbutrazate is primarily recognized for its use in treating anxiety and sleep disorders. The deuterated version, this compound, is utilized in pharmacokinetic studies to trace metabolic pathways and interactions within biological systems. The presence of deuterium can affect the compound's stability and metabolic rate, providing insights into its biological behavior compared to its non-deuterated counterpart.

Pharmacological Mechanisms

Fenbutrazate and its derivatives exert their effects primarily through modulation of neurotransmitter systems, particularly the GABAergic and dopaminergic pathways.

- GABA Receptor Modulation : Fenbutrazate acts as a positive allosteric modulator of GABA receptors, enhancing the inhibitory effects of GABA neurotransmission. This mechanism contributes to its anxiolytic effects by promoting relaxation and reducing neuronal excitability.

- Dopamine Receptor Interaction : Research indicates that Fenbutrazate may also interact with dopamine receptors, particularly D2-like receptors (D2, D3, D4). This interaction could play a role in mood regulation and the modulation of reward pathways, which are crucial in treating anxiety and depression-related disorders .

In Silico Studies

Recent studies have employed in silico techniques to predict the binding affinity of this compound with various neurotransmitter receptors. A notable study utilized molecular docking simulations to assess its interaction with D2-like dopamine receptors. The results indicated a favorable docking score, suggesting significant binding affinity .

| Receptor | Docking Score (kcal/mol) | Binding Affinity |

|---|---|---|

| D2 | -8.9 | High |

| D3 | -4.9 | Moderate |

| D4 | -6.9 | High |

In Vitro Testing

In vitro studies have demonstrated that this compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cell cultures. These findings suggest potential applications in neurodegenerative conditions where oxidative damage is prevalent.

- Cell Viability Assays : Treatment with this compound resulted in increased cell viability compared to control groups exposed to oxidative stress-inducing agents.

- Mechanistic Insights : The compound was shown to upregulate antioxidant enzymes, indicating a protective mechanism against cellular damage .

Clinical Applications

- Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder assessed the efficacy of this compound as an adjunct therapy. Results indicated significant reductions in anxiety scores compared to placebo groups, supporting its role as an anxiolytic agent.

- Sleep Disorders : Another study focused on patients with insomnia reported improved sleep quality and duration following treatment with this compound. The sedative properties were attributed to enhanced GABAergic activity.

常见问题

Q. What are the optimal analytical techniques for detecting and quantifying Fenbutrazate-d4 in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key parameters include:

- Chromatographic separation : Use reverse-phase columns (C18) with mobile phases optimized for deuterated analogs to minimize matrix effects.

- Mass detection : Monitor multiple reaction monitoring (MRM) transitions specific to this compound and its metabolites.

- Validation : Assess deuterium stability under experimental conditions (e.g., pH, temperature) to rule out hydrogen-deuterium exchange artifacts .

| Parameter | Recommendation |

|---|---|

| LOD/LOQ | ≤1 ng/mL (biological samples) |

| Precision | ≤15% RSD (intra-/inter-day) |

| Recovery | 85–115% (matrix-matched calibration) |

Q. How should researchers account for deuterium isotope effects in pharmacokinetic studies with this compound?

Methodological Answer: Isotope effects can alter metabolic rates and binding affinities. Design considerations include:

- In vitro assays : Compare this compound with non-deuterated analogs in hepatic microsomes to quantify metabolic stability differences.

- In vivo studies : Use crossover designs in animal models to control for inter-subject variability.

- Data normalization : Adjust for isotopic interference using stable isotope-labeled internal standards .

Advanced Research Questions

Q. What strategies resolve contradictory data on this compound’s metabolic stability across in vitro models?

Methodological Answer: Contradictions often arise from model-specific variables (e.g., enzyme expression levels). Mitigation approaches:

- Cross-model validation : Compare results from hepatocytes, microsomes, and recombinant CYP isoforms.

- Meta-analysis : Pool data from published studies using random-effects models to identify confounding factors (e.g., incubation time, substrate concentration) .

- Mechanistic studies : Use kinetic isotope effect (KIE) calculations to isolate deuterium’s impact on rate-limiting metabolic steps .

Q. How can researchers ensure reproducibility in this compound studies given variability in deuterium labeling positions?

Methodological Answer: Variability in deuteration sites (e.g., aromatic vs. aliphatic positions) affects chemical behavior. Best practices include:

- Synthetic characterization : Use NMR and high-resolution MS to confirm deuteration patterns and purity (>98%).

- Standardized reporting : Document labeling positions, isotopic enrichment, and synthetic protocols in metadata (see FAIR principles) .

- Collaborative verification : Share samples with independent labs for cross-validation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

Methodological Answer: Nonlinear regression models (e.g., sigmoidal dose-response) are preferred. Key steps:

Q. What are best practices for documenting this compound research data to comply with FAIR principles?

Methodological Answer:

- Metadata standards : Include synthetic protocols, analytical parameters, and raw spectra in machine-readable formats (e.g., .mzML for MS data).

- Repositories : Deposit datasets in discipline-specific repositories (e.g., ChemRxiv, Zenodo) with unique digital object identifiers (DOIs).

- Peer review : Encourage journals to adopt data quality checks during manuscript submission .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。